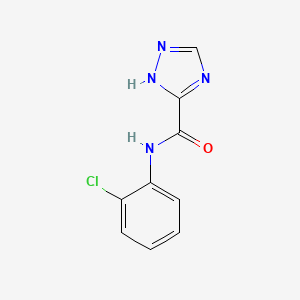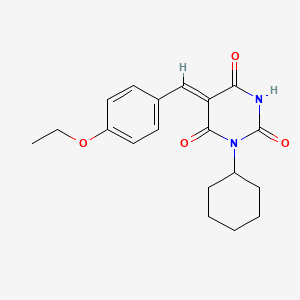
N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea, also known as MPTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPTU belongs to the class of thiourea compounds and has been found to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase II. COX-2 is an enzyme that plays a role in inflammation, while topoisomerase II is an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in cells. Additionally, this compound has been found to exhibit antiviral activity by inhibiting the replication of viruses.
実験室実験の利点と制限
N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is toxic at high concentrations and can cause cell death. Additionally, this compound has poor solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea. One area of research is the development of this compound derivatives with improved solubility and reduced toxicity. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成法
N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea can be synthesized using a variety of methods, including the reaction of 4-methyl-2-pyridinylamine with 3-nitrophenyl isothiocyanate in the presence of a base. Another method involves the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with thiourea to form this compound.
科学的研究の応用
N-(4-methyl-2-pyridinyl)-N'-(3-nitrophenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity and has been used in the treatment of cancer. This compound has also been found to exhibit anti-inflammatory activity and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antiviral activity and has been used in the treatment of viral infections.
特性
IUPAC Name |
1-(4-methylpyridin-2-yl)-3-(3-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-9-5-6-14-12(7-9)16-13(20)15-10-3-2-4-11(8-10)17(18)19/h2-8H,1H3,(H2,14,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABWWPBZPYCLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)


![7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)

![ethyl 4-[N-(2-methoxyphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5700403.png)




![ethyl 4-[(2-ethoxy-3-methoxybenzyl)amino]benzoate](/img/structure/B5700440.png)
